molecular formula C13H9ClN2OS B3037071 4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile CAS No. 428512-62-3

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile

Cat. No. B3037071
CAS RN: 428512-62-3
M. Wt: 276.74 g/mol
InChI Key: QAZFYODYDIQXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile is a chemical compound with the CAS Number: 428512-62-3 . It has a molecular weight of 276.75 . It is in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 4-chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile . The InChI Code is 1S/C13H9ClN2OS/c14-6-12(17)10(7-15)13-16-11(8-18-13)9-4-2-1-3-5-9/h1-5,8,10H,6H2 .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

This compound could potentially be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Antimicrobial Applications

The derivatives of imidazole show different biological activities such as antibacterial and antimycobacterial . Therefore, “4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile” could potentially be used in the development of new antimicrobial drugs .

Anti-inflammatory and Antitumor Applications

Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . This suggests that “4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile” could be used in the development of new anti-inflammatory and antitumor drugs .

Synthesis of Thiazole Derivatives

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom. They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . “4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile” could potentially be used in the synthesis of thiazole derivatives .

Pharmaceutical Applications

Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, “4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile” could be used in the development of new pharmaceutical drugs .

Fluorescent Probe Development

This compound could potentially be used in the development of new fluorescent probes based on the phenanthroimidazole backbone . The aldehyde group was selected as the active group to bind to the protein during conjugation .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-6-12(17)10(7-15)13-16-11(8-18-13)9-4-2-1-3-5-9/h1-5,8,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZFYODYDIQXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.